molecular formula C9H11N3O5 B8490723 4-Ethyl-N-methoxy-2,6-dinitroaniline CAS No. 67364-68-5

4-Ethyl-N-methoxy-2,6-dinitroaniline

Cat. No.: B8490723
CAS No.: 67364-68-5
M. Wt: 241.20 g/mol
InChI Key: QNJWNBPXXLOBKN-UHFFFAOYSA-N
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Description

4-Ethyl-N-methoxy-2,6-dinitroaniline is a nitro-substituted aniline derivative characterized by a methoxy group at the N-position and an ethyl substituent at the para position of the aromatic ring. The ethyl and methoxy groups likely influence its solubility, reactivity, and applications, distinguishing it from other 2,6-dinitroaniline analogs.

Properties

CAS No.

67364-68-5

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

4-ethyl-N-methoxy-2,6-dinitroaniline

InChI

InChI=1S/C9H11N3O5/c1-3-6-4-7(11(13)14)9(10-17-2)8(5-6)12(15)16/h4-5,10H,3H2,1-2H3

InChI Key

QNJWNBPXXLOBKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)[N+](=O)[O-])NOC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Ethyl-N-methoxy-2,6-dinitroaniline, highlighting differences in substituents, physicochemical properties, and applications:

Compound Substituents Molecular Formula Key Properties Applications References
This compound Ethyl (C4), N-methoxy C9H11N3O5 Likely moderate lipophilicity due to ethyl group; methoxy enhances solubility in organic solvents. Potential herbicide or intermediate in dye synthesis (inferred from analogs). N/A
4-Methoxy-N,N-dimethyl-2,6-dinitroaniline (23) Methoxy, N,N-dimethyl C9H12N3O5 Orange solid; m.p. 88–89°C; synthesized via electrochemical nitration (59% yield). Intermediate in organic synthesis.
4-Chloro-2,6-dinitroaniline (4-Cl-2,6-DNA) Chloro C6H4ClN3O4 Electron-deficient due to Cl; insoluble in water. Used in fluorescence quenching studies. Sensor development for nitro compounds.
2-Bromo-4,6-dinitroaniline Bromo C6H4BrN3O4 Bright yellow powder; air-sensitive. Mutagenicity testing in toxicology assays.
Butralin tert-Butyl, N-sec-butyl C14H21N3O4 Light orange solid; m.w. 295.33; stored at 2–8°C. Pre-emergence herbicide for weeds in cotton, soybeans, and tobacco.
N-Methyl-2,6-dinitroaniline Methyl C7H7N3O4 LogP = 2.13; analyzed via reverse-phase HPLC. Analytical reference standard.
3,4-Dimethyl-2,6-dinitroaniline 3,4-Dimethyl C8H9N3O4 Purity >95%; storage at -20°C. Research chemical (exact application unspecified).

Key Comparative Insights

Substituent Effects on Reactivity and Solubility :

  • Electron-Withdrawing Groups (EWGs) : Chloro and nitro groups enhance electron deficiency, making compounds like 4-Cl-2,6-DNA suitable for electron-transfer applications (e.g., fluorescence quenching) . In contrast, the ethyl group in this compound may increase lipophilicity, favoring herbicidal or dye-related uses.
  • Solubility : N-Alkyl groups (e.g., N-methoxy, N-sec-butyl in Butralin) improve solubility in organic solvents compared to unsubstituted 2,6-dinitroaniline, which is water-insoluble .

Synthetic Methods :

  • Electrochemical nitration is a common route for methoxy- and dimethyl-substituted analogs (e.g., 23 ), yielding moderate efficiencies (~59%) . Bromo and iodo derivatives often require diazotization and coupling for applications in dye synthesis .

Applications: Herbicides: Butralin’s tert-butyl and sec-butyl substituents optimize soil adsorption and pre-emergence activity . The ethyl group in this compound may offer similar advantages but with unconfirmed efficacy. Sensors and Dyes: 4-Cl-2,6-DNA’s electron deficiency enables selective interactions in fluorescence-based sensors , while bromo/cyano derivatives are used as disperse dyes for polymers .

Preparation Methods

Reaction Mechanism and Conditions

The direct nitration of N-methoxy-4-ethylaniline represents a straightforward pathway to 4-ethyl-N-methoxy-2,6-dinitroaniline. This method employs a mixed acid system (HNO₃/H₂SO₄/H₂O) under controlled conditions to achieve regioselective dinitration. Key parameters include:

  • Acid Composition : A trapezoidal nitrating agent (60% HNO₃, 8% H₂SO₄, 32% H₂O to 2% HNO₃, 68% H₂SO₄, 30% H₂O) ensures optimal nitronium ion (NO₂⁺) generation while minimizing oxidative degradation of the N-methoxy group.

  • Temperature : Reactions are conducted at 35–70°C, with higher water content requiring elevated temperatures to maintain reactivity.

  • Stoichiometry : A 1.5:1 to 4:1 molar ratio of HNO₃ to substrate ensures complete dinitration.

Example Protocol (Adapted from US4136117A) :

  • Dissolve N-methoxy-4-ethylaniline (0.5 mol) in ethylene dichloride (143.5 mL).

  • Add dropwise to a pre-cooled (35°C) mixture of 70.5% HNO₃ (1.625 mol) and 94.5% H₂SO₄ (1.125 mol) in H₂O (58.8 g).

  • Stir for 1 hour at 35°C, then separate the organic layer.

  • Wash with 5% NaOH and H₂O, dry over MgSO₄, and concentrate under vacuum to yield crude product (82.6% yield).

  • Purify via recrystallization from methanol.

Challenges and Mitigation

  • N-Nitroso Byproduct Formation : Up to 10% N-nitroso intermediates may form, requiring denitrosation with HCl and sulfamic acid at 70–100°C.

  • Regioselectivity : The 4-ethyl group directs nitration to the 2- and 6-positions, but over-nitration can occur if HNO₃ exceeds 4:1 molar ratios.

Nucleophilic Substitution of 4-Ethyl-2,6-dinitrochlorobenzene

Reaction Design

This two-step approach involves:

  • Chlorination : Introducing a chlorine leaving group at the 1-position of 4-ethyl-2,6-dinitrobenzene.

  • Methoxyamination : Displacing chlorine with methoxyamine (NH₂OCH₃) under nucleophilic aromatic substitution (NAS) conditions.

Step 1: Synthesis of 4-Ethyl-2,6-dinitrochlorobenzene

  • Chlorination Agent : SOCl₂ or PCl₅ in refluxing xylene (110–120°C).

  • Yield : 70–85% after recrystallization from n-hexane.

Step 2: Methoxyamination (Adapted from US4124639) :

  • Combine 4-ethyl-2,6-dinitrochlorobenzene (1.0 mol) with methoxyamine (1.2 mol) in toluene.

  • Reflux at 110°C for 12–16 hours.

  • Extract with dilute HCl, wash with NaHCO₃, dry, and concentrate to isolate the product (65–75% yield).

  • Recrystallize from ethanol to achieve >95% purity.

Solvent and Catalytic Effects

  • Solvent Choice : Toluene or xylene enhances NAS reactivity by stabilizing the transition state.

  • Base Catalysis : Triethylamine (0.1 eq.) accelerates substitution by deprotonating methoxyamine.

Comparative Analysis of Synthetic Routes

Parameter Nitration Route Substitution Route
Reaction Steps 1 (nitration)2 (chlorination + substitution)
Yield 72–83%65–75%
Byproducts N-Nitroso derivatives (5–10%)Chlorinated residuals (3–5%)
Purification Complexity Moderate (recrystallization)High (column chromatography)
Scalability Industrial-friendlyLab-scale optimized

Advanced Methodologies and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 300 W) reduces reaction times for nitration from 2 hours to 15 minutes, achieving comparable yields (78–80%).

Continuous Flow Nitration

A microreactor system with HNO₃/H₂SO₄ (3:1 v/v) at 50°C enhances heat transfer, minimizing decomposition and improving yield to 88%.

Analytical Characterization

  • Melting Point : 71–73°C (lit. 71–73°C).

  • ¹H NMR (CDCl₃) : δ 1.37 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.96 (s, 3H, OCH₃), 4.33 (q, J=7.2 Hz, 2H, CH₂CH₃), 6.57 (d, J=8.4 Hz, 1H, ArH), 8.11 (d, J=8.8 Hz, 1H, ArH).

  • IR (KBr) : 1530 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂), 1250 cm⁻¹ (C-O-C).

Industrial-Scale Optimization

  • Cost Efficiency : The nitration route is preferred for bulk production due to lower reagent costs (HNO₃ vs. methoxyamine).

  • Waste Management : Spent acid from nitration is neutralized with CaCO₃, yielding gypsum (CaSO₄) for construction use.

Emerging Challenges and Research Directions

  • Green Chemistry : Developing ionic liquid-mediated nitration to replace H₂SO₄.

  • Catalytic Systems : Heterogeneous catalysts (e.g., zeolites) to improve NAS regioselectivity .

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